2-Bromo-6-fluorobenzotrifluoride
Overview
Description
Mechanism of Action
Target of Action
2-Bromo-6-fluorobenzotrifluoride (BFBTF) is a halogenated aromatic compound that contains both bromine and fluorine atoms . It is primarily used as a building block in organic synthesis . The primary targets of BFBTF are the molecules it is used to synthesize, which can include various drugs, agrochemicals, and materials .
Mode of Action
BFBTF interacts with its targets through various organic transformations. The presence of both bromine and fluorine atoms in BFBTF allows it to participate in various functional group transformations, such as nucleophilic substitution and cross-coupling reactions . These reactions enable the synthesis of diverse molecules from BFBTF.
Biochemical Pathways
The specific biochemical pathways affected by BFBTF depend on the molecules it is used to synthesize. For example, when BFBTF is used to synthesize anticancer agents such as Erlotinib and Lapatinib, it may affect pathways related to cell growth and proliferation . Similarly, when used in the synthesis of agrochemicals like Flusilazole and Prothioconazole, it may affect fungal metabolic pathways .
Result of Action
The molecular and cellular effects of BFBTF’s action are determined by the specific molecules it is used to synthesize. For instance, when BFBTF is used in the synthesis of anticancer agents, the resulting molecules may inhibit the growth of cancer cells . Similarly, when used in the synthesis of agrochemicals, the resulting molecules may inhibit the growth of harmful fungi .
Preparation Methods
The synthesis of 2-Bromo-6-fluorobenzotrifluoride is typically achieved through the reaction of 1-bromo-2,4,6-trifluorobenzene with fluorine gas in the presence of a catalyst . This method involves the following steps:
Starting Material: 1-bromo-2,4,6-trifluorobenzene.
Reaction: The starting material is reacted with fluorine gas.
Catalyst: A suitable catalyst is used to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Bromo-6-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides.
Electrophilic Aromatic Substitution: The compound can undergo reactions where electrophiles replace hydrogen atoms on the aromatic ring.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and strong bases for nucleophilic substitution. Major products formed from these reactions include substituted aromatic compounds and complex organic molecules .
Scientific Research Applications
2-Bromo-6-fluorobenzotrifluoride has a wide range of applications in scientific research, including:
Pharmaceuticals: It is used as a building block for the synthesis of various drugs, including anti-cancer, anti-inflammatory, and anti-viral agents.
Agrochemicals: The compound is used in the synthesis of fungicides such as Flusilazole and Prothioconazole, which are used to control fungal diseases in crops.
Materials Science: It serves as a monomer for the synthesis of fluorinated polymers, which have unique physical and chemical properties, such as high thermal stability and low surface energy.
Comparison with Similar Compounds
2-Bromo-6-fluorobenzotrifluoride can be compared with other similar compounds, such as:
2-Bromo-5-fluorobenzotrifluoride: Similar in structure but with the fluorine atom in a different position, leading to different reactivity and applications.
2-Bromo-4-fluorobenzotrifluoride: Another positional isomer with distinct chemical properties and uses.
2-Bromo-3-fluorobenzotrifluoride: Yet another isomer with unique reactivity patterns.
The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which imparts distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXSSZUHCPBDMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378393 | |
Record name | 2-Bromo-6-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-85-3 | |
Record name | 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261951-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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